Compound Description: This compound serves as an intermediate in the synthesis of (E)-N1N-diethyl-2-cyano-3-(3,4-dihydroxy-t5-nitro-phenyl)-acrylamide. []
Relevance: (E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-5-nitro-phenyl)-acrylamide shares the 2-cyano-3-phenyl acrylamide core with 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. The primary differences lie in the N-substituents (diethyl vs. 3-nitrophenyl) and the presence of a 2-(4-morpholinyl)ethoxy group on the phenyl ring in the target compound. []
Compound Description: This compound is another intermediate in the synthesis of (E)-N1N-diethyl-2-cyano-3-(3,4-dihydroxy-t5-nitro-phenyl)-acrylamide. []
Relevance: (E)-N,N-diethyl-2-cyano-3-(3-methoxy-4-hydroxy-phenyl)-acrylamide shares the 2-cyano-3-phenyl acrylamide core structure with 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. The key differences are the N-substituents (diethyl vs. 3-nitrophenyl), the lack of a nitro group at the 5 position of the phenyl ring, and the absence of the 2-(4-morpholinyl)ethoxy group in this related compound. []
Compound Description: This compound exhibited higher cytotoxic activity against the breast cancer cell line MCF7 compared to the reference drug doxorubicin. []
Relevance: 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (15) possesses the 2-cyano-3-phenyl acrylamide core structure present in 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. This related compound differs in the N-substituent (quinolin-3-yl vs. 3-nitrophenyl) and the absence of the 2-(4-morpholinyl)ethoxy group on the phenyl ring. []
Compound Description: This compound demonstrated higher cytotoxic activity against the breast cancer cell line MCF7 compared to the reference drug doxorubicin. []
Relevance: 2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7) features the 2-cyano-3-phenyl acrylamide core structure also found in 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. This compound differs by having a fluorine substituent instead of the 3-methoxy-4-[2-(4-morpholinyl)ethoxy] group on the phenyl ring and a quinolin-3-yl group as the N-substituent. []
Compound Description: This compound showed higher cytotoxic activity against the breast cancer cell line MCF7 compared to the reference drug doxorubicin. []
Relevance: Although 2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide (19) is not a direct structural analog of 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide, it belongs to the same class of cyanoacrylamide derivatives. This compound features a longer penta-2,4-dienamide chain compared to the acrylamide moiety in the target compound. []
Compound Description: This compound is a screening hit identified as a potent inducer of apoptosis. It serves as a starting point for SAR studies leading to more potent analogs. []
Relevance: N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1) and 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide both feature a nitrophenyl amide core. They differ significantly in the substituents on the phenyl ring and the presence of a pyridine-3-carboxamide group instead of the 2-cyano-3-(3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl)acrylamide moiety. Despite structural differences, their shared nitrophenyl amide core and observed apoptotic activity suggest a potential connection in their modes of action. []
Compound Description: This compound is a lead compound derived from SAR studies of N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1). It exhibits significant potency as an inducer of apoptosis. []
Relevance: 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (10), similar to N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1), shares the nitrophenyl amide core structure with 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. Though structurally diverse, their common core and apoptotic activity highlight a potential shared mechanism of action. []
Compound Description: This potent analog of N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide (1) demonstrates cell cycle arrest and apoptosis induction activity. []
Relevance: 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide (8) falls into the same category of nitrophenyl amide derivatives as 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide. While structurally distinct, their shared core and involvement in apoptosis induction warrant further investigation into potential connections in their mechanisms of action. []
Compound Description: This class of chalcones serves as precursors for the synthesis of cyanopyridines (5a-c) via reaction with malononitrile. These compounds are evaluated for antibacterial and larvicidal activity. []
Relevance: Although not a direct structural analog of 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide, the chalcones represented by (E)-N-(4-(4,6-dichloro-1,3,5-triazin-2-ylamino) phenyl)-3-(4 methoxy-phenyl) acrylamide (4a-c) belong to the broader category of acrylamide derivatives. These compounds feature a similar acrylamide core with variations in substituents on both the phenyl ring and the nitrogen atom. []
Compound Description: This pyridine derivative exhibits unique intermolecular interaction patterns governed by C-H···N interactions, leading to the formation of one-dimensional chains. []
Relevance: 2-methoxy-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile (I) and 2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(3-nitrophenyl)acrylamide both contain a nitrile group and a methoxyphenyl substituent. The structural differences mainly lie in the presence of a hexahydrocycloocta[b]pyridine ring in this related compound and the acrylamide moiety in the target compound. Despite these differences, the shared functional groups suggest potential commonalities in their synthetic pathways or reactivity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.